molecular formula C9H16N2O5S B13850903 Methionylaspartic acid

Methionylaspartic acid

Cat. No.: B13850903
M. Wt: 264.30 g/mol
InChI Key: QTZXSYBVOSXBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid is a dipeptide compound composed of two amino acids: (2S)-2-amino-4-methylsulfanylbutanoic acid and (2S)-2-aminobutanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid typically involves the coupling of the two amino acids using peptide bond formation techniques. One common method is the use of carbodiimide-mediated coupling reactions, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of one amino acid, facilitating its reaction with the amino group of the other amino acid.

Industrial Production Methods: Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin.

Types of Reactions:

    Oxidation: The methylsulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carboxyl groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and stability.

    Biology: Investigated for its potential role in enzyme-substrate interactions and protein folding studies.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and protein-protein interactions.

Comparison with Similar Compounds

    (2S)-2-amino-4-methylsulfanylbutanoic acid: A single amino acid component of the dipeptide.

    (2S)-2-aminobutanedioic acid: Another single amino acid component of the dipeptide.

    Other dipeptides: Compounds such as (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]butanedioic acid, which have different amino acid compositions.

Uniqueness: The uniqueness of (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]butanedioic acid lies in its specific amino acid composition, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-17-3-2-5(10)8(14)11-6(9(15)16)4-7(12)13/h5-6H,2-4,10H2,1H3,(H,11,14)(H,12,13)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZXSYBVOSXBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methionyl-Aspartate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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